n-(4-((3-Cyanopropyl)thio)phenyl)acetamide
Description
N-(4-((3-Cyanopropyl)thio)phenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted at the para position with a thioether-linked 3-cyanopropyl group. The acetamide moiety (CH3CONH-) is a common pharmacophore in medicinal chemistry, facilitating hydrogen bonding and enhancing bioavailability. The 3-cyanopropylthio substituent introduces a sulfur atom and a terminal nitrile group, which may influence electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N-[4-(3-cyanopropylsulfanyl)phenyl]acetamide |
InChI |
InChI=1S/C12H14N2OS/c1-10(15)14-11-4-6-12(7-5-11)16-9-3-2-8-13/h4-7H,2-3,9H2,1H3,(H,14,15) |
InChI Key |
WOMHUJKUWREHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-((3-Cyanopropyl)thio)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 3-chloropropionitrile in the presence of a base, followed by thiolation with a suitable thiol reagent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 70-80°C.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(4-((3-Cyanopropyl)thio)phenyl)acetamide can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-((3-Cyanopropyl)thio)phenyl)acetamide is a chemical compound with a phenyl ring substituted with a 3-cyanopropylthio group and an acetamide functional group. It has a thioether linkage, contributing to its chemical reactivity and potential biological activity, and the cyano group enhances its polarity and reactivity.
Potential Applications
This compound has potential applications in pharmaceutical development as a scaffold for developing new pharmaceutical agents. Research indicates that compounds similar to This compound exhibit significant biological activities, particularly as antimicrobial agents. Derivatives of cyanoacetamides have demonstrated effectiveness against bacterial strains, including Escherichia coli and Staphylococcus aureus, and antifungal activity against Aspergillus flavus and Candida albicans. The thioether moiety may also contribute to potential interactions with biological targets, enhancing its pharmacological profile.
Biological Interactions
Studies on similar compounds suggest that This compound may interact with biological macromolecules, including proteins and nucleic acids. These interactions could lead to alterations in enzyme activity or gene expression, critical for its potential therapeutic effects, and further investigation into these interactions could provide insights into its mechanism of action and therapeutic potential.
Uniqueness of the Compound
Mechanism of Action
The mechanism of action of n-(4-((3-Cyanopropyl)thio)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Table 2: Substituent Impact on Properties
Key Observations :
- Trifluoromethyl groups () impart lipophilicity, whereas cyano groups (target compound) favor polar interactions .
Biological Activity
N-(4-((3-Cyanopropyl)thio)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a thioether linkage and an acetamide functional group, which are critical for its biological activity. The molecular formula is , and the presence of the cyano group enhances its polarity and reactivity, making it a candidate for various biological interactions .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Bacterial Strains : Derivatives of cyanoacetamides have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as methicillin-resistant S. aureus (MRSA).
- Fungal Activity : Antifungal activity has been observed against species such as Aspergillus flavus and Candida albicans .
The thioether moiety is believed to enhance these interactions with biological targets, potentially altering enzyme activity or gene expression.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the position of substituents on the phenyl ring. Research on similar compounds has shown that:
- Lipophilicity : Compounds with higher lipophilicity tend to penetrate cell membranes more effectively, enhancing their antimicrobial efficacy.
- Substituent Position : The position of functional groups significantly affects the compound's interaction with bacterial and fungal receptors, influencing its overall potency .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thioether : Reaction between appropriate thiol and alkyl halides.
- Acetamide Formation : Subsequent reaction with acetic anhydride or acetyl chloride to introduce the acetamide functional group.
This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties .
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Candida albicans | 12 |
These findings suggest that the compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria .
Case Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results showed:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
These findings indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
